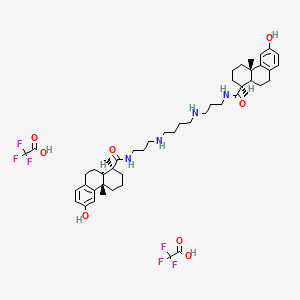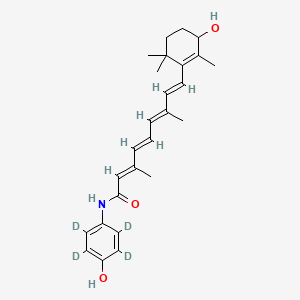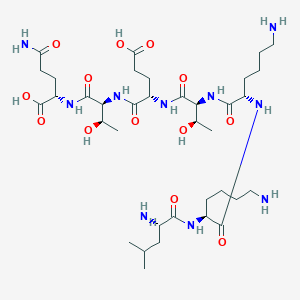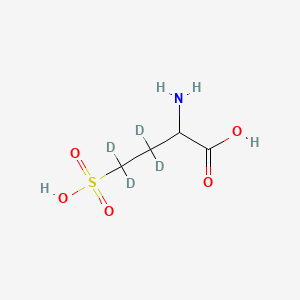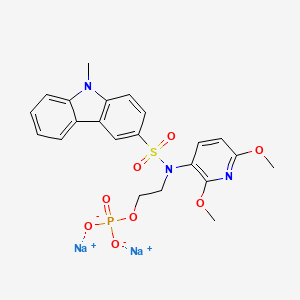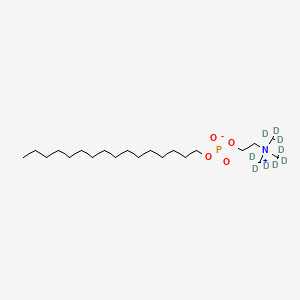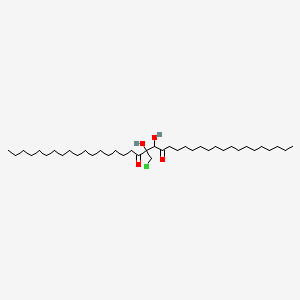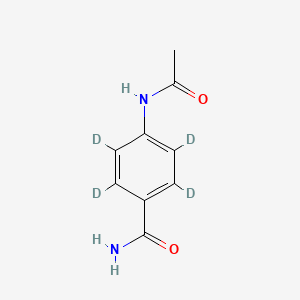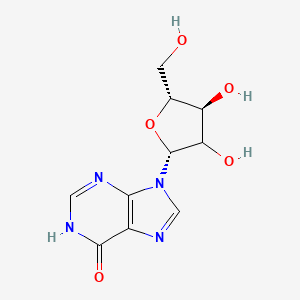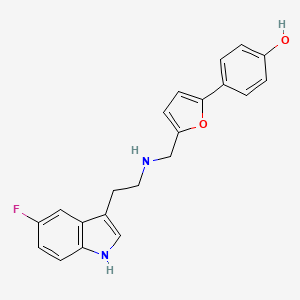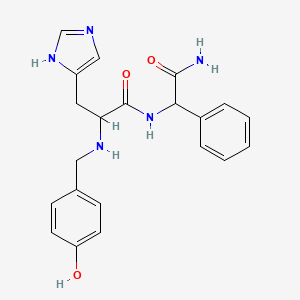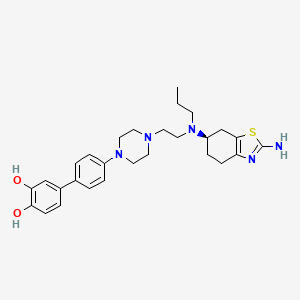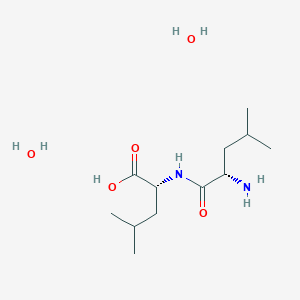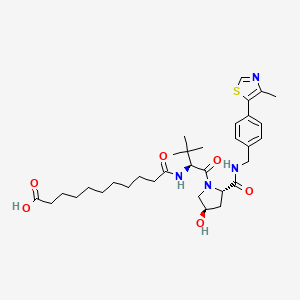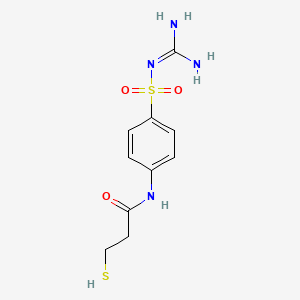
Metallo-|A-lactamase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metallo-|A-lactamase-IN-4 is a compound designed to inhibit metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring . These enzymes are a significant concern in the medical field due to their role in antibiotic resistance, particularly among Gram-negative bacteria . This compound aims to counteract this resistance by binding to the active site of the enzyme, thereby preventing it from breaking down antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-4 involves multiple steps, including the formation of key intermediates and the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility . Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Metallo-|A-lactamase-IN-4 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds . Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Metallo-|A-lactamase-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
Metallo-|A-lactamase-IN-4 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions . The compound chelates the zinc ions, thereby inhibiting the enzyme’s ability to hydrolyze the β-lactam ring of antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria . The molecular targets of this compound include the zinc ions and the surrounding amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Metallo-|A-lactamase-IN-4 include:
Vaborbactam: A boronic acid-based β-lactamase inhibitor.
Avibactam: A diazabicyclooctane β-lactamase inhibitor.
Captopril: A thiol-based inhibitor that also targets metallo-β-lactamases.
Uniqueness
This compound is unique due to its specific binding affinity for the zinc ions in the active site of metallo-β-lactamases . This high affinity allows it to effectively inhibit a broad range of metallo-β-lactamases, making it a valuable tool in the fight against antibiotic resistance .
Properties
Molecular Formula |
C10H14N4O3S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C10H14N4O3S2/c11-10(12)14-19(16,17)8-3-1-7(2-4-8)13-9(15)5-6-18/h1-4,18H,5-6H2,(H,13,15)(H4,11,12,14) |
InChI Key |
OYOHPPXCVUVCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


